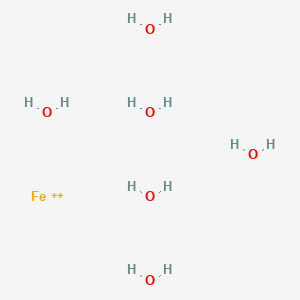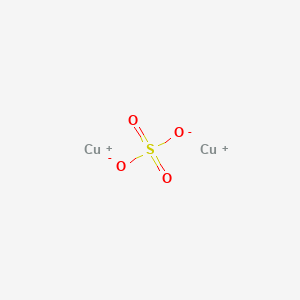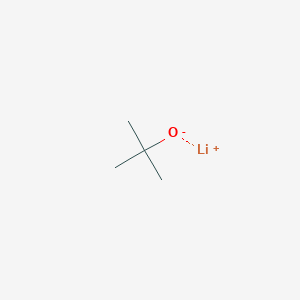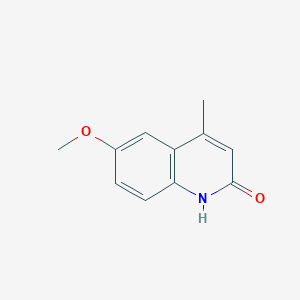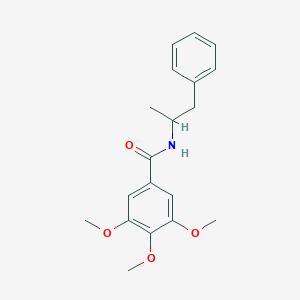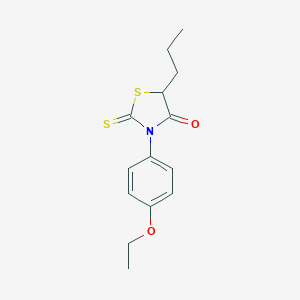
3-(p-Ethoxyphenyl)-5-propylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Ethoxyphenyl)-5-propylrhodanine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the rhodanine family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(p-Ethoxyphenyl)-5-propylrhodanine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(p-Ethoxyphenyl)-5-propylrhodanine are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(p-Ethoxyphenyl)-5-propylrhodanine in lab experiments is its high yield during synthesis. Additionally, this compound exhibits a broad range of biological activities, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(p-Ethoxyphenyl)-5-propylrhodanine. One direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, there is a need to evaluate the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 3-(p-Ethoxyphenyl)-5-propylrhodanine could facilitate its use in future research.
Métodos De Síntesis
The synthesis of 3-(p-Ethoxyphenyl)-5-propylrhodanine involves the reaction of 3-(p-Ethoxyphenyl)-2-propen-1-one with thiourea in the presence of a catalytic amount of hydrochloric acid. This reaction yields 3-(p-Ethoxyphenyl)-5-propylrhodanine as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
3-(p-Ethoxyphenyl)-5-propylrhodanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
19334-80-6 |
|---|---|
Nombre del producto |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Fórmula molecular |
C14H17NO2S2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NO2S2/c1-3-5-12-13(16)15(14(18)19-12)10-6-8-11(9-7-10)17-4-2/h6-9,12H,3-5H2,1-2H3 |
Clave InChI |
JUBVCCTUSMVTKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
SMILES canónico |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Sinónimos |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



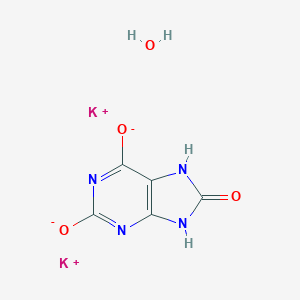
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
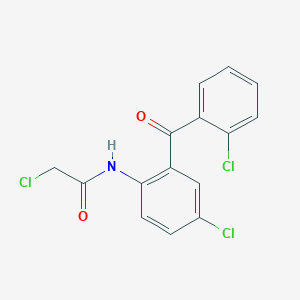
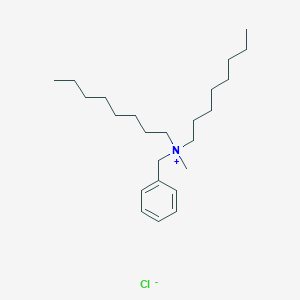
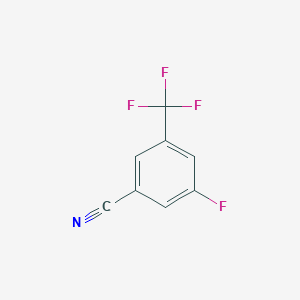

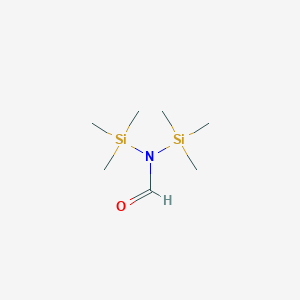
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

